In-Depth Technical Guide: 2,5-Difluoro-1H-imidazole-4-carboxylic Acid – Structural Characterization, Synthesis, and Applications
In-Depth Technical Guide: 2,5-Difluoro-1H-imidazole-4-carboxylic Acid – Structural Characterization, Synthesis, and Applications
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS: 89676-60-8) represents a highly specialized fluorinated building block. By substituting hydrogen atoms with fluorine at the C2 and C5 positions of the imidazole ring, researchers can profoundly modulate the molecule's physicochemical properties—specifically its lipophilicity, pKa, and metabolic stability—without significantly altering its steric bulk.
This whitepaper provides an authoritative breakdown of the chemical structure, molecular weight, tautomeric dynamics, and a self-validating synthetic protocol for 2,5-difluoro-1H-imidazole-4-carboxylic acid, designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Dynamics
Quantitative Chemical Properties
Accurate molecular weight and structural parameters are critical for stoichiometric calculations and mass spectrometry validation. The quantitative data for 2,5-difluoro-1H-imidazole-4-carboxylic acid is summarized below .
| Property | Value |
| Chemical Name | 2,5-difluoro-1H-imidazole-4-carboxylic acid |
| Primary Synonym | 2,4-difluoro-1H-imidazole-5-carboxylic acid |
| CAS Registry Number | 89676-60-8 |
| Molecular Formula | C₄H₂F₂N₂O₂ |
| Molecular Weight | 148.07 g/mol |
| Exact Mass | 148.0084 Da |
| SMILES | O=C(O)C1=C(F)NC(F)=N1 |
| Appearance | White to off-white powder / liquid |
Structural Logic and Tautomerism
A critical structural feature of 1H-imidazoles is their annular tautomerism. The proton on the nitrogen atom rapidly exchanges between the N1 and N3 positions in solution.
When the proton resides on the nitrogen adjacent to the C-F bond, the IUPAC numbering designates the compound as 2,5-difluoro-1H-imidazole-4-carboxylic acid . However, when the proton shifts to the nitrogen adjacent to the carboxyl group, the numbering shifts to maintain the lowest locants, resulting in the synonym 2,4-difluoro-1H-imidazole-5-carboxylic acid . This dynamic equilibrium is crucial when interpreting NMR spectra, as the rapid exchange can lead to signal broadening or averaged chemical shifts.
Caption: Tautomeric equilibrium between 2,5-difluoro and 2,4-difluoro imidazole forms.
Mechanistic Synthesis & Self-Validating Protocol
Synthesizing highly fluorinated imidazoles requires precise control over electrophilic aromatic substitution (EAS) to prevent unwanted N-fluorination or decarboxylation .
Causality of Experimental Choices
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Reagent Selection: Selectfluor™ is utilized over harsher agents like DAST or NFSI. It provides a controlled, electrophilic source of fluorine (F⁺) suitable for electron-rich heterocycles.
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Regioselectivity: The C4 position is blocked by the electron-withdrawing carboxyl group, which slightly deactivates the ring. However, the lone pairs on the nitrogen atoms maintain sufficient nucleophilicity at the C2 and C5 positions, directing the F⁺ attack strictly to these carbons.
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Protection Strategy: N-Boc protection is mandatory. Without it, the highly reactive nitrogen lone pair will undergo N-fluorination, yielding unstable N-fluoroimidazole intermediates that rapidly decompose.
Step-by-Step Self-Validating Protocol
Step 1: N-Protection of the Imidazole Ring
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Dissolve 1.0 eq of 1H-imidazole-4-carboxylic acid in anhydrous dichloromethane (DCM).
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Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.
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IPC Validation 1: Perform TLC (Hexane:EtOAc 1:1, UV 254nm). The highly polar starting material ( Rf≈0.1 ) must be completely consumed, replaced by a less polar Boc-protected intermediate ( Rf≈0.6 ).
Step 2: Electrophilic Di-Fluorination
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Transfer the protected intermediate to a flame-dried flask and dissolve in a 1:1 mixture of anhydrous Acetonitrile (MeCN) and water. Cool to 0 °C using an ice bath.
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Portion-wise, add 2.5 eq of Selectfluor™. The 0 °C initiation controls the exotherm and prevents decarboxylative degradation.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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IPC Validation 2: Pull a 50 µL aliquot for LC-MS analysis. The mass spectrum must show a precise mass shift of +36 Da relative to the protected starting material (addition of two fluorines [-38 Da] minus two protons [+2 Da]), confirming di-fluorination rather than mono-fluorination.
Step 3: Deprotection and Isolation
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Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in DCM and add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours at room temperature to cleave the Boc group.
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Evaporate the volatiles and purify the residue via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
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Final Validation: Analyze via ¹⁹F NMR. The spectrum must display two distinct fluorine environments (typically doublets due to long-range ⁴J coupling between the C2 and C5 fluorines), confirming the final structure.
Caption: Self-validating synthetic workflow for 2,5-difluoro-1H-imidazole-4-carboxylic acid.
Applications in Medicinal Chemistry
The integration of 2,5-difluoro-1H-imidazole-4-carboxylic acid into a drug discovery pipeline serves several highly specific mechanistic purposes:
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Metabolic Shielding: Unsubstituted imidazoles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the C2 and C5 positions. By occupying these sites with highly stable C-F bonds, the metabolic half-life of the resulting pharmacophore is drastically extended .
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pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms lowers the pKa of both the C4-carboxylic acid and the imidazole NH. This fine-tunes the ionization state of the molecule at physiological pH (7.4), which is a critical parameter for optimizing target binding affinity and oral bioavailability.
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Lipophilicity Enhancement: Fluorination increases the overall lipophilicity (LogP) of the building block. When coupled to a larger active pharmaceutical ingredient (API), this modification enhances passive cellular membrane permeability, allowing for better intracellular target engagement.
References
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ACS Organic Letters. "Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides". American Chemical Society. URL:[Link]
